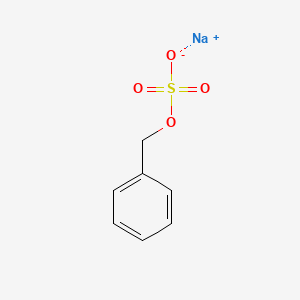
Sodium benzyl alcohol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium benzyl alcohol sulfate is an organosulfate compound that combines the properties of benzyl alcohol and sulfate groups. It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its ability to lower the surface tension of liquids, which enhances its utility in formulations requiring emulsification, foaming, and wetting.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium benzyl alcohol sulfate typically involves the sulfation of benzyl alcohol. One common method is the reaction of benzyl alcohol with sulfur trioxide (SO₃) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
C6H5CH2OH+SO3→C6H5CH2OSO3H
The resulting benzyl sulfate ester is then neutralized with sodium hydroxide to form this compound:
C6H5CH2OSO3H+NaOH→C6H5CH2OSO3Na+H2O
Industrial Production Methods
Industrial production of this compound often involves continuous processes to ensure high yield and purity. The use of microwave-assisted sulfation has been reported to enhance the efficiency of the reaction by providing uniform heating and reducing reaction times . Additionally, the use of catalytic diaryl borinic acid can improve the sulfation process by increasing the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium benzyl alcohol sulfate can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The sulfate group can be reduced to sulfite or sulfide in the presence of reducing agents.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) are commonly used.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, sulfite, sulfide.
Substitution: Benzyl derivatives with various functional groups.
Applications De Recherche Scientifique
Sodium benzyl alcohol sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium benzyl alcohol sulfate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in its role as a detergent, where it helps to solubilize lipids and proteins by forming micelles. The sulfate group interacts with water molecules, while the benzyl group interacts with hydrophobic substances, facilitating their dispersion in aqueous solutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a different alkyl chain length.
Sodium lauryl sulfate (SLS): Commonly used in personal care products, similar in structure but with a lauryl group instead of a benzyl group.
Sodium cetyl sulfate: Used in cosmetics and pharmaceuticals, with a longer alkyl chain compared to sodium benzyl alcohol sulfate.
Uniqueness
This compound is unique due to its benzyl group, which imparts distinct properties compared to other alkyl sulfates. The aromatic ring in the benzyl group can participate in π-π interactions, enhancing its ability to interact with aromatic compounds. This makes it particularly useful in applications where such interactions are beneficial, such as in the solubilization of aromatic drugs .
Propriétés
Numéro CAS |
4688-40-8 |
|---|---|
Formule moléculaire |
C7H7NaO4S |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
sodium;benzyl sulfate |
InChI |
InChI=1S/C7H8O4S.Na/c8-12(9,10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
OJAYTEFYSMCCDQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















